molecular formula C8H6BrN3O B1384430 2-Amino-7-bromo-3H-quinazolin-4-one CAS No. 885277-56-5

2-Amino-7-bromo-3H-quinazolin-4-one

Cat. No. B1384430
M. Wt: 240.06 g/mol
InChI Key: ZEZJZZPBSKSEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-bromo-3H-quinazolin-4-one is a chemical compound with the empirical formula C8H6BrN3O . It has a molecular weight of 240.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one can be achieved through a multi-step process starting from 2-nitrobenzoic acid. The steps involve nitration, reduction, bromination, and cyclization.


Molecular Structure Analysis

The molecular structure of 2-Amino-7-bromo-3H-quinazolin-4-one can be represented by the SMILES string NC1=Nc2cc (Br)ccc2C (=O)N1 . The InChI representation is 1S/C8H6BrN3O/c9-4-1-2-5-6 (3-4)11-8 (10)12-7 (5)13/h1-3H, (H3,10,11,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-7-bromo-3H-quinazolin-4-one are not detailed in the retrieved sources, quinazolinone derivatives have been noted for their wide range of biological properties . These include antibacterial, antifungal, anti-inflammatory, anti-HIV, antiviral, and antituberculosis properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-7-bromo-3H-quinazolin-4-one include its empirical formula (C8H6BrN3O), molecular weight (240.06), and its representations in SMILES and InChI formats .

Scientific Research Applications

Photo-Disruptive and DNA Binding Properties

2-Amino-7-bromo-3H-quinazolin-4-one derivatives are part of the quinazolinone family, which are known for their photo-disruptive properties and ability to bind DNA. Research reveals that specific derivatives, especially those functionalized with nitro groups, exhibit significant photo-activity, indicating potential applications in photo-chemotherapy or photodynamic therapeutics (Mikra et al., 2022).

Antibacterial Applications

Quinazolin-4-ones, with various substitutions including the 7-bromo group, have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, signifying their potential in developing new antibacterial agents (Akl, El-Sayed, & Saied, 2017).

Anticonvulsant and Antidepressant Properties

Compounds structurally related to 2-Amino-7-bromo-3H-quinazolin-4-one have been explored for their potential as anticonvulsant and antidepressant agents. The synthesis of these compounds involves nucleophilic substitution reactions that provide a series of derivatives, some of which have shown promising results in preclinical models (Alagarsamy et al., 2012).

Anti-Inflammatory and Analgesic Applications

Derivatives of 2-Amino-7-bromo-3H-quinazolin-4-one have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The studies suggest that certain derivatives exhibit significant activity, comparing favorably with standard drugs used in the treatment of inflammation and pain (Eweas et al., 2012).

Synthesis and Drug Development

The compound has been involved in various synthetic pathways, offering insights into green and efficient synthesis methods. These methods contribute to drug development processes, especially for drugs acting on the central nervous system (Kumar et al., 2015).

Safety And Hazards

Sigma-Aldrich provides 2-Amino-7-bromo-3H-quinazolin-4-one to researchers but does not collect analytical data for this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

2-amino-7-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZJZZPBSKSEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680004
Record name 2-Amino-7-bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-bromo-3H-quinazolin-4-one

CAS RN

885277-56-5
Record name 2-Amino-7-bromo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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